

Application Notes and Protocols for CK-963 in In Vivo Rat Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CK-963 is a novel small molecule that acts as a selective cardiac troponin activator. It enhances cardiac contractility by increasing the sensitivity of the cardiac troponin complex to calcium, a mechanism distinct from traditional inotropic agents that modulate intracellular calcium levels.[1][2][3][4] This direct action on the sarcomere, without impacting cardiomyocyte calcium concentrations, suggests a potential therapeutic benefit for conditions of reduced cardiac contractility with a favorable energetic profile.[2][5][6] These application notes provide a comprehensive overview of the in vivo use of **CK-963** in rat models, based on published preclinical studies.

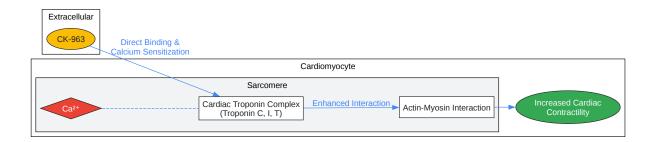
Mechanism of Action

CK-963 directly targets the cardiac thin filament, specifically a component of the cardiac troponin regulatory complex.[1][3] Isothermal calorimetry studies have confirmed a direct interaction between **CK-963** and a cardiac troponin chimera.[1][4][5] By sensitizing the troponin complex to calcium, **CK-963** facilitates the conformational changes necessary for actin-myosin cross-bridge formation and subsequent muscle contraction, leading to an increase in cardiac contractility.[2][3] Notably, this mechanism of action does not involve an increase in intracellular calcium concentrations, which is a key differentiator from many existing inotropic drugs.[4][5][6]



Signaling Pathway

The signaling pathway for **CK-963**'s enhancement of cardiac contractility is direct and localized to the cardiac sarcomere.



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CK-963 Signaling Pathway

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for **CK-963** from in vivo studies in Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of CK-963 in Male Sprague-Dawley Rats



Parameter	Value	Conditions
Dose	0.5 mg/kg	Intravenous (IV)
Formulation	100% DMSO	-
Clearance (CL)	<25% of hepatic blood flow	-
Half-life (T½)	0.6 - 2.3 hours	-
Volume of Distribution (Vd)	3.8 L/kg	-
Plasma Protein Binding (% unbound)	3.7%	-
Data sourced from[2]		

Table 2: Pharmacodynamic Effects of CK-963 on Left Ventricular Fractional Shortening (LVFS) in Anesthetized

Sprague-Dawley Rats

Total Plasma Concentration (μM)	Unbound Plasma Concentration (µM)	% Increase in LVFS from Baseline
9.5	0.4	~10%
~100	Not specified	~95-100%
Data sourced from[1][2]		

Experimental Protocols

The following protocols are based on published methodologies for the in vivo evaluation of **CK-963** in rats.

Animal Model

Species: Sprague-Dawley rats[1][4]

· Sex: Male



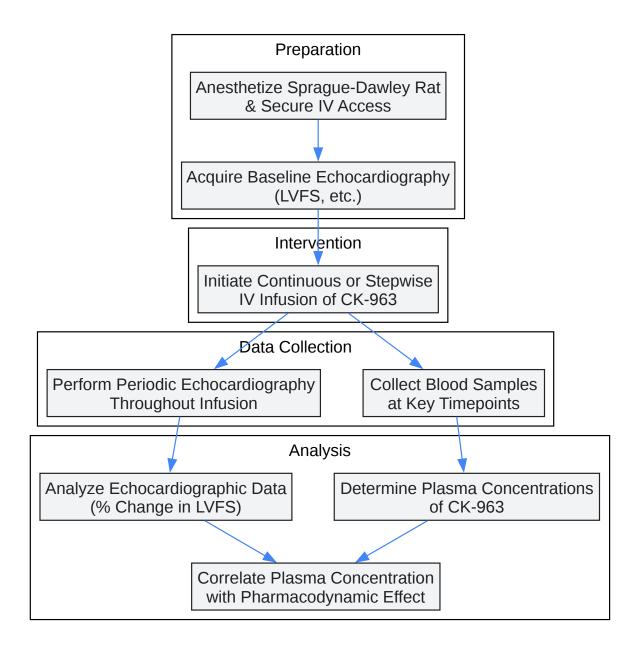
Anesthesia: Anesthesia is required for the duration of the infusion and echocardiographic
measurements. Commonly used anesthetics for cardiovascular studies in rats include
isoflurane or a combination of ketamine and xylazine. The specific anesthetic regimen should
be chosen to minimize cardiovascular depression.

CK-963 Formulation and Administration

- Formulation: For intravenous administration, **CK-963** can be dissolved in 100% Dimethyl Sulfoxide (DMSO).[2] The solubility in DMSO is reported to be 100 mg/mL (179.64 mM).
- Route of Administration: Intravenous (IV) infusion is the administration route used in published studies.[1][2] This can be performed via a catheterized tail vein or jugular vein.
- Dosing Regimen: Both continuous and stepwise infusion protocols have been employed,
 with cumulative doses reaching up to 199 mg/kg.[1][2][3]
 - Note: Specific infusion rates and the detailed stepwise dosing increments and durations
 from the primary studies on CK-963 are not publicly available. Researchers should
 develop a study-specific infusion protocol based on the desired target plasma
 concentrations and the pharmacokinetic profile of the compound. A suggested starting
 point for a stepwise infusion could involve incremental dose escalations with sufficient time
 at each step to achieve a steady-state and allow for data acquisition.

Experimental Workflow for In Vivo Rat Study





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Experimental Workflow

Echocardiographic Assessment of Cardiac Function

 Primary Endpoint: Left Ventricular Fractional Shortening (LVFS) is the main pharmacodynamic readout to assess the increase in cardiac contractility.[1][3]



• Procedure:

- Anesthetize the rat and place it in the appropriate position for transthoracic echocardiography.
- Acquire M-mode images of the left ventricle at the level of the papillary muscles.
- Measure the left ventricular internal diameter during diastole (LVIDd) and systole (LVIDs).
- Calculate LVFS using the formula: LVFS (%) = [(LVIDd LVIDs) / LVIDd] x 100.
- Obtain baseline measurements before the infusion of CK-963.
- Repeat measurements at regular intervals during the infusion to assess the time- and concentration-dependent effects of the compound.

Safety and Toxicology

Published literature indicates that **CK-963** was developed to be selective and avoid inhibition of phosphodiesterase-3 (PDE-3), a common off-target effect of other calcium sensitizers.[1][2][3] However, a comprehensive public safety and toxicology profile for **CK-963** in rats is not readily available. Standard safety pharmacology studies would be necessary to fully characterize the safety profile of this compound, including its effects on other organ systems and its potential for adverse effects at therapeutic and supratherapeutic doses.

Conclusion

CK-963 is a potent and selective cardiac troponin activator that has demonstrated significant increases in cardiac contractility in in vivo rat models. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to design and execute preclinical studies to further investigate the therapeutic potential of **CK-963** and similar compounds. Careful consideration of the dosing regimen and comprehensive monitoring of cardiac function are essential for successful in vivo evaluation.

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